Cefroxadine
Overview
Description
Cefroxadine is a first-generation cephalosporin antibiotic, known by its International Nonproprietary Name (INN) and trade names Oraspor and Cefthan-DS . It is structurally related to cefalexin and shares a similar spectrum of activity . This compound is primarily used for the treatment of bacterial infections and is administered orally .
Mechanism of Action
Target of Action
Cefroxadine, a cephalosporin antibiotic, primarily targets Penicillin-binding proteins (PBPs) . PBPs are enzymes found in the cell wall of bacteria and are involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall .
Mode of Action
This compound binds to and inhibits PBPs . PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer . This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer .
Biochemical Pathways
The inhibition of PBPs disrupts the formation of the bacterial cell wall, leading to cell lysis and ultimately killing the bacteria . This is due to the loss of the peptidoglycan layer which results in the cell losing its resistance to the high osmotic pressure inside its membrane .
Pharmacokinetics
This compound has an oral bioavailability of 90% . It has a volume of distribution of 15 L and is 10% bound to human plasma proteins . The serum half-life is 0.9-1.1 h . The total body clearance is 340 mL/min and the renal clearance is 250 mL/min . It is primarily eliminated in the urine (80-96%) .
Result of Action
The result of this compound’s action is the bactericidal effect on susceptible bacteria . By disrupting the formation of the bacterial cell wall, it inhibits bacterial growth and ultimately eradicates the infection .
Biochemical Analysis
Biochemical Properties
Cefroxadine plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. By binding to these proteins, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis and death .
Cellular Effects
This compound affects various types of cells, particularly bacterial cells, by inhibiting cell wall synthesis. This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism in bacteria. The antibiotic’s action results in the loss of cell wall integrity, causing the bacterial cells to become susceptible to osmotic pressure and ultimately leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs). These proteins catalyze the transpeptidase reaction, which is crucial for cross-linking the peptide side chains on the sugar residues of peptidoglycan units. By inhibiting this reaction, this compound disrupts the balance between the hydrolysis of peptidoglycan and the attachment of new units, leading to the destruction of the peptidoglycan layer and bacterial cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The antibiotic is relatively stable, with a serum half-life of approximately 0.9 to 1.1 hours. Over time, this compound is primarily eliminated through renal excretion. Long-term studies have shown that this compound maintains its bactericidal activity, although its effectiveness may decrease due to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity may be observed. These effects highlight the importance of determining the appropriate dosage to balance efficacy and safety .
Metabolic Pathways
This compound is primarily metabolized in the liver and excreted through the kidneys. It interacts with various enzymes involved in its metabolism, including those responsible for its hydrolysis and conjugation. The metabolic pathways of this compound ensure its elimination from the body while maintaining its therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It has a volume of distribution of approximately 15 liters and is about 10% bound to human plasma proteins. This distribution allows this compound to reach its target sites of infection and exert its bactericidal effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins. This localization is crucial for its bactericidal activity, as it allows this compound to inhibit cell wall synthesis effectively. The antibiotic’s structure and properties enable it to target specific compartments within bacterial cells, leading to their destruction .
Preparation Methods
Cefroxadine can be synthesized through several routes. One method involves the methylation of the enol moiety with diazomethane as a key step . Another more complex route starts with phenoxymethylpenicillin sulfoxide benzhydryl ester, which undergoes fragmentation when treated with benzothiazole-2-thiol . The olefinic linkage is cleaved by ozonolysis, and the unsymmetrical disulfide moiety is converted to a tosyl thioester . The enol moiety is then methylated with diazomethane, and the six-membered ring is closed by reaction with 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) . The ester protection is removed with trifluoroacetic acid, and the amide side chain is reamidated with the appropriate acid chloride to yield this compound .
Chemical Reactions Analysis
Cefroxadine undergoes various chemical reactions, including:
Oxidation: The olefinic linkage in the intermediate compound is cleaved by ozonolysis.
Substitution: The enol moiety is methylated with diazomethane.
Cyclization: The six-membered ring is closed by reaction with DBU.
Deprotection: The ester protection is removed with trifluoroacetic acid.
Reamidation: The amide side chain is reamidated with the appropriate acid chloride.
Scientific Research Applications
Cefroxadine has been used in various scientific research applications, including:
Comparison with Similar Compounds
Cefroxadine is structurally related to cefalexin, and both drugs share a similar spectrum of activity . Other similar compounds include:
Cefradine: Another first-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: A first-generation cephalosporin with similar antibacterial properties.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity.
This compound is unique in its specific structural modifications, such as the methoxy and (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetyl side groups .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMOROXKXONCAL-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022768 | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cefrixadine is a cephalosporin antibiotic, a class of β-lactam antibiotics similar to penicillins, which binds to and inhibits penicillin binding proteins (PBPs). PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer. This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer. With the loss of its peptidoglycan layer the cell also loses its resistance to the high osmotic pressure inside its membrane and lyses. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51762-05-1 | |
Record name | Cefroxadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51762-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefroxadine [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefroxadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFROXADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B908C4MV2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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